N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a hydrazinecarbonyl linker and a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety. The hydrazinecarbonyl bridge introduces hydrogen-bonding capability and conformational flexibility, which may influence binding to biological targets. Synthesis typically involves condensation of hydrazine derivatives with activated carbonyl intermediates, followed by purification via recrystallization .
Properties
IUPAC Name |
N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMQHQBVBYHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in an anti-inflammatory effect , as evidenced by the inhibition of albumin denaturation. Certain derivatives of this compound have demonstrated high IC50 values for COX-1 inhibition and excellent COX-2 selectivity index (SI) values.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thiadiazole Sulfonamide Moieties
Compounds such as 4-[2-Imino-5-(substituted-benzylidenehydrazineylidene)ethyl-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamides (e.g., 7a–c in ) share the sulfonamide-thiadiazole framework but replace the benzo[d]thiazole with a thiadiazole ring. Key differences include:
- Linker Chemistry: The target compound uses a hydrazinecarbonyl group, whereas 7a–c feature imino-thiadiazole linkages.
Table 1: Structural Comparison with Thiadiazole Sulfonamides
Triazole-Thione Derivatives ()
Compounds 7–9 and 10–15 incorporate 1,2,4-triazole-thione cores with sulfonamide groups. Unlike the target compound, these derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Biological Implications : The thione tautomer may enhance metal chelation, contrasting with the hydrazinecarbonyl group’s hydrogen-bonding capacity.
Thiazole-Based Sulfonamides ( and )
Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)benzenesulfonamide () and Schiff base derivatives () share the thiazole-sulfonamide motif but lack the hydrazinecarbonyl linker.
- Schiff Base vs. Hydrazine Linkers : Schiff bases (e.g., imine in ) are prone to hydrolysis, whereas hydrazine derivatives offer greater stability. This could impact drug-likeness and bioavailability .
- Synthetic Routes : uses sulfonyl chloride and thiazol-2-amine in pyridine, while the target compound likely requires hydrazine intermediates .
Table 2: Linker Chemistry and Stability
Thiadiazole-Amine Derivatives ()
The compound 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine highlights the role of thiadiazole rings in bioactivity (e.g., insecticidal/fungicidal effects). Unlike the target compound’s benzo[d]thiazole, thiadiazoles are more electron-deficient, which may alter target selectivity .
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